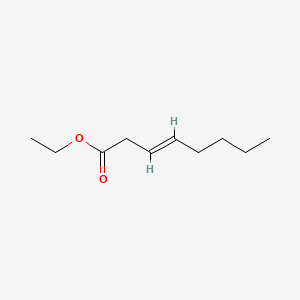

Ethyl (E)-oct-3-enoate

Description

Contextualization within Organic Synthesis and Natural Products

Ethyl (E)-oct-3-enoate is a member of the β,γ-unsaturated ester family, a class of compounds that are valuable intermediates in organic synthesis. psu.edu Their structural features allow for a variety of chemical transformations, making them useful in the construction of more complex molecules such as lactones, homoallylic alcohols, and unsaturated macrolides. psu.edu

The synthesis of this compound has been approached through several methods. A prevalent and efficient method is the modified Knoevenagel condensation. psu.edu This reaction involves the condensation of a straight-chain aldehyde, such as n-hexanal, with monoethyl malonate in the presence of a piperidinium (B107235) acetate (B1210297) catalyst. psu.edu This process is known for its high yields (76-82%) and good stereoselectivity (90-92%) towards the (E)-isomer. psu.edu Other synthetic routes include the Fischer esterification of (E)-oct-3-enoic acid with ethanol (B145695) and the Wittig reaction.

From a natural products perspective, this compound has been identified as a volatile constituent in a variety of fruits, including pineapples, passion fruit, and mangoes. psu.edu Its presence contributes to the characteristic aroma of these fruits.

Significance in Chemical Ecology and Chemical Communication Systems

Perhaps the most extensively studied aspect of this compound is its role in chemical ecology, particularly as a semiochemical in insect communication. It is a major component of the male-produced sex pheromone of the Mediterranean fruit fly, Ceratitis capitata, a significant agricultural pest. psu.eduresearchgate.net The male flies release a blend of volatile compounds, including this compound, geranyl acetate, and (E,E)-α-farnesene, to attract females for mating. researchgate.netmdpi.com

The identification and synthesis of these pheromone components have been crucial for developing strategies to monitor and control Medfly populations. researchgate.netresearchgate.net Synthetic blends of the pheromone are used in traps to lure and capture the flies, providing an environmentally friendly alternative to broad-spectrum insecticides. researchgate.netresearchgate.net Research has also explored the specific responses of female flies to individual components of the pheromone blend, revealing the complex nature of their chemical communication system. researchgate.net

Furthermore, this compound and similar compounds have been detected in the volatile emissions of other insect species, suggesting a broader role in insect communication beyond the Medfly. pensoft.netresearchgate.net

Overview of Current Research Trajectories for Alkyl (E)-oct-3-enoates

Current research on alkyl (E)-oct-3-enoates, the broader class of chemicals to which this compound belongs, is following several key trajectories. One area of focus is the development of more efficient and stereoselective synthetic methods. This includes the exploration of new catalysts and reaction conditions to improve yields and reduce the formation of unwanted byproducts. acs.org

Another significant research direction is the investigation of the biological activity of these compounds. While the role of this compound as a pheromone is well-established, studies are ongoing to understand the full spectrum of its ecological functions and those of related esters. pensoft.net This includes their potential roles as allomones (chemicals that benefit the emitter by modifying the behavior of a receiver of a different species) or kairomones (chemicals that benefit the receiver).

The biosynthesis of alkyl (E)-oct-3-enoates in insects and plants is also an active area of investigation. Understanding the enzymatic pathways that lead to the production of these compounds could open up new avenues for their biotechnological production.

Finally, the unique chemical properties of these unsaturated esters continue to be explored for applications in materials science and medicinal chemistry. ljmu.ac.uk The double bond and ester functional group provide reactive sites for polymerization and other chemical modifications, making them potentially valuable monomers for the synthesis of novel polymers. ljmu.ac.uk

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-oct-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h7-8H,3-6,9H2,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMYNNIPTQUKAC-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314736 | |

| Record name | Ethyl (E)-3-octenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26553-47-9, 1117-65-3 | |

| Record name | Ethyl (E)-3-octenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26553-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-octenoate, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026553479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (E)-3-octenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (E)-oct-3-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-OCTENOATE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9W2AVW6NU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 3-octenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for Ethyl E Oct 3 Enoate and Analogues

Classical Organic Synthesis Routes to (E)-α,β-Unsaturated Esters

While Ethyl (E)-oct-3-enoate is a β,γ-unsaturated ester, many synthetic strategies are adapted from well-established methods for preparing α,β-unsaturated systems. These routes often provide high stereocontrol, which is crucial for obtaining the desired (E)-isomer.

One of the most direct methods for the synthesis of this compound is the esterification of its corresponding carboxylic acid, (E)-oct-3-enoic acid. This approach separates the synthesis of the carbon skeleton and the double bond from the formation of the ester moiety.

Fischer-Speier esterification is a common method employed for this transformation. The reaction involves heating (E)-oct-3-enoic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The equilibrium of the reaction is driven towards the product side by using a large excess of the alcohol or by removing the water formed during the reaction.

Reaction Scheme:

This method is straightforward and utilizes readily available reagents. The primary challenge lies in the initial synthesis of the (E)-oct-3-enoic acid precursor with high stereoisomeric purity.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, typically followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.comwikipedia.org However, modifications of this reaction can be used to synthesize β,γ-unsaturated esters like this compound.

The Doebner modification of the Knoevenagel condensation is particularly relevant for the synthesis of (E)-alk-3-enoic acids and their esters. wikipedia.orgorganic-chemistry.org This variation involves the reaction of an aldehyde with a malonic acid monoester in the presence of a basic catalyst, such as pyridine (B92270) or piperidine. The reaction proceeds through condensation followed by a decarboxylation step. bu.edu To synthesize this compound, pentanal would be reacted with monoethyl malonate.

Research has shown that this modified Knoevenagel condensation can produce (E)-alk-3-enoic acids and their corresponding esters in high yields and with excellent stereoselectivity. researchgate.net

The choice of catalyst and solvent system is critical for maximizing the yield and stereoselectivity of the modified Knoevenagel condensation. While classic conditions use pyridine, alternative systems have been developed for improved outcomes. organic-chemistry.org

Studies have demonstrated that using piperidinium (B107235) acetate (B1210297) as a catalyst in solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at elevated temperatures (e.g., 100 °C) leads to high yields (76–82%) and good stereoselectivity (90–92% E) for the synthesis of (E)-alk-3-enoates. researchgate.net The basic catalyst facilitates the initial condensation, while the subsequent heating in the polar aprotic solvent promotes clean decarboxylation to afford the β,γ-unsaturated ester.

Table 1: Catalyst Systems in Modified Knoevenagel Condensation for (E)-Alk-3-enoates Data based on findings for analogous (E)-alk-3-enoic esters. researchgate.net

| Aldehyde | Malonic Acid Derivative | Catalyst | Solvent | Temperature (°C) | Yield (%) | Stereoselectivity (E:Z) |

|---|---|---|---|---|---|---|

| Aliphatic Aldehyde | Monoester of Malonic Acid | Piperidinium Acetate | DMSO | 100 | 76-82 | 90:10 - 92:8 |

Olefination reactions are among the most powerful and widely used methods for constructing carbon-carbon double bonds with high stereocontrol. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone strategies for synthesizing α,β-unsaturated esters, which can be adapted or used in multi-step syntheses for β,γ-unsaturated analogues. For the direct synthesis of this compound, these reactions would typically involve an aldehyde and a C3-phosphorus reagent, which is less common. A more standard approach involves creating an α,β-unsaturated ester and then extending the carbon chain. However, for synthesizing general (E)-enoates, these methods are paramount.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). wikipedia.orgorganic-chemistry.org For the synthesis of (E)-α,β-unsaturated esters, stabilized ylides, such as ethyl (triphenylphosphoranylidene)acetate, are used. These ylides are less reactive and the reaction intermediates are often reversible, allowing for thermodynamic control that strongly favors the formation of the more stable (E)-alkene. wikipedia.org The primary drawback is the formation of triphenylphosphine (B44618) oxide as a byproduct, which can be difficult to remove. uta.edu

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. wikipedia.org This method offers several advantages, including the use of more nucleophilic phosphonate carbanions and the formation of a water-soluble dialkylphosphate byproduct that is easily separated from the desired product. uta.eduorganic-chemistry.org The HWE reaction is renowned for its excellent (E)-selectivity when reacting aldehydes with stabilized phosphonates like triethyl phosphonoacetate, making it one of the most reliable methods for synthesizing (E)-α,β-unsaturated esters. wikipedia.orgnrochemistry.comnih.gov

Table 2: Comparison of Wittig and HWE Reactions for (E)-Enoate Synthesis

| Feature | Wittig Reaction (Stabilized Ylide) | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Phosphorus Reagent | Phosphonium Ylide (e.g., Ph₃P=CHCO₂Et) | Phosphonate Carbanion (e.g., (EtO)₂P(O)CH⁻CO₂Et) |

| Stereoselectivity | Predominantly (E) | Excellent (E)-selectivity wikipedia.org |

| Reactivity | Less reactive than unstabilized ylides | More nucleophilic than corresponding ylides wikipedia.org |

| Byproduct | Triphenylphosphine oxide (often crystalline) | Dialkylphosphate salt (water-soluble) organic-chemistry.org |

| Workup | Can be challenging (chromatography) | Simple aqueous extraction wikipedia.org |

Beyond the more common olefination strategies, other reactions can be employed to synthesize this compound. One such method is the palladium-catalyzed carbonylation of allylic alcohols.

A patented procedure describes the synthesis of ethyl oct-3-enoate by reacting hept-1-en-3-ol with carbon monoxide and ethanol. google.com The reaction is carried out under pressure and at elevated temperatures in the presence of a catalyst system comprising a palladium halide and a tertiary organic phosphine (B1218219). This process directly introduces the carbonyl and ethyl ester group to the allylic substrate, forming the β,γ-unsaturated ester. The reaction demonstrates good yields and a high preference for the (E)-isomer.

Reaction Scheme:

Knoevenagel Condensation Approaches for Alk-3-enoates

Stereoselective Synthesis Approaches

Stereoselective synthesis is paramount in producing specific enantiomers or diastereomers of chiral molecules like this compound. This is achieved through various techniques that guide the formation of new stereocenters in a predictable manner.

Chiral Auxiliaries and Asymmetric Catalysis in C-C Bond Formation

The formation of carbon-carbon bonds is a fundamental process in organic synthesis. nih.gov In the context of producing chiral molecules, asymmetric catalysis and the use of chiral auxiliaries are powerful strategies. nih.govwikipedia.org

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For instance, oxazolidinones are widely used as chiral auxiliaries in stereoselective aldol (B89426) reactions to establish two adjacent stereocenters with high control. wikipedia.org Similarly, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of enolates. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. wikipedia.org

Asymmetric catalysis involves the use of a chiral catalyst to influence the stereoselectivity of a reaction, often a C-C bond-forming reaction. nih.govmdpi.com This approach is highly efficient as a small amount of the chiral catalyst can generate a large quantity of the chiral product. nih.gov For example, chiral phosphine-copper catalysts have been developed for the asymmetric conjugate reduction of α,β-unsaturated esters. acs.org Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool for enantioselective C-C bond formation, such as in the 1,4-conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. mdpi.com

Biocatalytic and Enzymatic Synthesis of Enantiopure Enoates

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing enantiopure compounds. nih.gov Enzymes, operating under mild conditions, can catalyze reactions with high stereoselectivity, making them ideal for the synthesis of chiral molecules like enantiopure enoates. nih.govtudelft.nlnih.gov

Ene-reductases (ERs), particularly those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the highly stereoselective reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated esters. researchgate.netacsgcipr.orgresearchgate.net This reduction is a key step in producing chiral saturated esters from their unsaturated precursors. nih.gov The reaction typically utilizes a nicotinamide (B372718) cofactor, such as NADPH, as the hydride source. acsgcipr.org

The stereoselectivity of ene-reductases allows for the production of specific enantiomers with high optical purity. researchgate.net The substrate scope of these enzymes is broad, encompassing a variety of α,β-unsaturated compounds, although the presence of an electron-withdrawing group to activate the C=C bond is generally required. nih.govmatthey.com

Table 1: Examples of Ene-Reductases in Biocatalysis

| Enzyme Source | Substrate Type | Key Feature |

|---|---|---|

| Saccharomyces pastorianus (Old Yellow Enzyme) | α,β-unsaturated aldehydes and ketones | Pioneer in ene-reductase research. researchgate.net |

| Bacillus sp. (Bac-OYE1) | Dimethyl citraconate, mesaconate, itaconate | High substrate tolerance and stereoselectivity. researchgate.net |

| Shewanella yellow enzyme (SYE-4) | Unsaturated cyclic ketones, diesters, imides | Novel recombinant ene-reductase. researchgate.net |

| Clostridium sporogenes (FldZ) | Aromatic enoates (e.g., α-cinnamic acid derivatives) | Activity towards aromatic substrates. nih.gov |

Lipases are versatile enzymes that can catalyze the kinetic resolution of racemic mixtures to produce enantiomerically enriched compounds. nih.govresearchgate.net In the context of esters like this compound, lipases can be used to selectively hydrolyze or transesterify one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus resolved. nih.gov

This method is widely applied in organic solvents and is valued for its operational simplicity and the high enantiomeric excess that can be achieved for both the product and the remaining substrate. researchgate.netnih.gov The choice of lipase (B570770) and reaction conditions, such as the solvent and acyl donor, can significantly influence the efficiency and selectivity of the resolution. unam.mx

Table 2: Lipases Used in Chiral Resolution

| Lipase Source | Common Application |

|---|---|

| Candida antarctica Lipase B (CALB) | Esterification and transesterification of a wide range of substrates. nih.gov |

| Candida rugosa Lipase (CRL) | Hydrolysis and synthesis of esters, particularly for chiral resolutions. nih.gov |

| Burkholderia cepacia Lipase (BCL) | Versatile lipase used in various organic transformations. researchgate.net |

| Porcine Pancreas Lipase | Used in the Michael addition reaction with some enantioselectivity. unam.mx |

Whole-cell biotransformations utilize intact microbial cells as catalysts, offering several advantages over the use of isolated enzymes. These include the obviation of enzyme purification and the in-situ regeneration of cofactors. Yeasts, in particular, have been historically used for the reduction of activated alkenes, a process now understood to be mediated by ene-reductases. acsgcipr.org

The synthesis of precursors to this compound can be achieved through whole-cell biotransformations, which can provide a cost-effective and scalable method for producing chiral building blocks. acsgcipr.org

Regioselective Synthesis Considerations in Octenoate Systems

Regioselectivity refers to the control of the position at which a chemical reaction occurs. In the synthesis of octenoate systems, regioselectivity is crucial for introducing functional groups at specific locations within the molecule. For example, in reactions involving polyunsaturated precursors, it is often necessary to selectively functionalize one double bond while leaving others intact.

Methodologies such as transition-metal-free coupling of esters with geminal bis(boron) compounds allow for the regioselective α,α-difunctionalization of ketones, which can be precursors to specific octenoate derivatives. organic-chemistry.org Similarly, catalytic arene-norbornene annulation (CANAL) has been used for the regioselective synthesis of complex aromatic structures, demonstrating the power of modern synthetic methods to control regiochemistry. nih.gov

Reaction Mechanisms and Organic Transformations of Ethyl E Oct 3 Enoate

Mechanistic Investigations of (E)-Oct-3-enoate Formation Reactions

A key method for the synthesis of β,γ-unsaturated esters like ethyl (E)-oct-3-enoate is the palladium-catalyzed carbonylation of allylic alcohols. This reaction provides a direct route to the desired ester from readily available precursors. One documented procedure involves the reaction of hept-1-en-3-ol with carbon monoxide and ethanol (B145695) in the presence of a palladium chloride and triphenylphosphine (B44618) catalyst system. google.com

The reaction proceeds under high pressure and elevated temperature, yielding ethyl oct-3-enoate, predominantly as the trans (E) isomer. google.com The general mechanism for this type of palladium-catalyzed carbonylation of allylic alcohols is believed to proceed through the following key steps:

Oxidative Addition: A low-valent palladium(0) species, typically generated in situ, undergoes oxidative addition to the allylic alcohol (or a derivative like an allylic halide or carbonate) to form a π-allylpalladium(II) complex.

CO Insertion (Carbonylation): A molecule of carbon monoxide coordinates to the palladium center and subsequently inserts into the palladium-allyl bond. This migratory insertion step forms an acyl-palladium complex.

Alcoholysis: The acyl-palladium intermediate reacts with an alcohol (in this case, ethanol) to yield the final ester product and a palladium(0) species. This step regenerates the active catalyst, allowing the catalytic cycle to continue.

The regioselectivity of the carbonylation (i.e., whether the carbonyl group adds to the more or less substituted end of the allyl system) and the stereoselectivity of the resulting double bond are influenced by factors such as the ligand on the palladium catalyst, the substrate structure, and the reaction conditions. In the synthesis of this compound from hept-1-en-3-ol, the reaction shows a high preference for the formation of the linear ester with an (E)-configured double bond. google.com

| Reactant | Catalyst System | Conditions | Product | Yield | trans/cis Ratio |

| Hept-1-en-3-ol | PdCl₂ / PPh₃ | CO, EtOH, 100°C, 300 bar | Ethyl oct-3-enoate | 87% | 80:20 |

Table 1: Synthesis of this compound via Palladium-Catalyzed Carbonylation. google.com

Transformations as Versatile Synthetic Intermediates

The chemical structure of this compound, featuring both an ester group and a reactive double bond, allows it to be used as a starting material for a variety of more complex molecules.

The carbon backbone of octenoate derivatives can be incorporated into cyclic structures such as lactones and macrocycles, which are prevalent motifs in biologically active natural products.

Lactones are cyclic esters and can be formed via intramolecular cyclization of suitable hydroxy-carboxylic acids. wikipedia.org An octenoate derivative can be transformed into a lactone through a sequence such as halolactonization. This process involves the hydrolysis of the ethyl ester to the free carboxylic acid, followed by reaction with a halogen source like iodine. The electrophilic halogen adds to the double bond, and the resulting halonium ion intermediate is trapped intramolecularly by the carboxylate group to form a halo-substituted γ-lactone (a five-membered ring).

Macrocyclic systems (rings containing 12 or more atoms) can be synthesized using octenoate derivatives through powerful carbon-carbon bond-forming reactions like Ring-Closing Metathesis (RCM). wikipedia.org To achieve this, the octenoate structure must first be modified to contain a second terminal alkene. For example, the ester could be reduced to the corresponding alcohol (oct-3-en-1-ol), which is then etherified with an olefin-containing chain (e.g., 4-pentenyl bromide). The resulting diene could then undergo an intramolecular RCM reaction, catalyzed by a ruthenium complex (e.g., a Grubbs catalyst), to form a large unsaturated macrolactone, with ethylene (B1197577) as the volatile byproduct. wikipedia.orgnih.gov The stereochemistry of the resulting macrocyclic alkene is often influenced by the catalyst and reaction conditions. nih.gov

Homoallylic alcohols (alcohols containing a double bond at the C-4, C-5 position relative to the hydroxyl group) are important synthetic intermediates. While direct conversion of this compound is not straightforward, it can be converted into precursors for homoallylic alcohols in a multi-step sequence.

A representative pathway involves the reduction of the ester functionality. Using a reducing agent like lithium aluminum hydride (LiAlH₄), this compound can be converted to (E)-oct-3-en-1-ol. This allylic alcohol can then be transformed into a homoallylic alcohol through various established methods, such as an ester enolate Claisen rearrangement. rsc.org In this sequence, the alcohol is first esterified (e.g., with α-methoxyacetyl chloride), and the resulting ester is treated with a strong base to form an enolate, which undergoes a chemrxiv.orgchemrxiv.org-sigmatropic rearrangement to form a new carbon-carbon bond and shift the double bond, ultimately leading to a homoallylic alcohol structure after workup.

While this compound itself is a simple aliphatic ester, related α,β-unsaturated enoate synthons with more complex functionalities are key precursors for the synthesis of diverse heterocyclic systems through cyclization and cyclocondensation reactions. These reactions highlight the synthetic utility of the enoate moiety in building complex molecular architectures.

The reaction of specialized enoates, such as ethyl (E)-3-(4-oxo-4H-chromen-3-yl)prop-2-enoates, with binucleophilic reagents provides a direct route to complex heterocyclic systems. These reactions demonstrate the reactivity of the α,β-unsaturated system towards nucleophilic attack, coupled with subsequent intramolecular reactions.

When these chromone-containing enoates are treated with hydrazine (B178648) or phenylhydrazine (B124118) in ethanol at room temperature, a cyclocondensation reaction occurs to yield pyrazole (B372694) derivatives in high yields (76–99%). organic-chemistry.org The proposed mechanism involves an initial Michael-type conjugate addition of one nitrogen of the hydrazine to the β-carbon of the enoate. This is followed by an intramolecular attack of the second nitrogen atom on the C4 position of the chromone (B188151) ring, leading to the opening of the pyrone ring and subsequent formation of the new pyrazole ring. This type of sequence is known as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reaction.

Similarly, reaction with hydroxylamine (B1172632) hydrochloride under the same mild conditions affords the corresponding isoxazole (B147169) derivatives in yields ranging from 71% to 90%. organic-chemistry.org The mechanism is analogous, involving the initial addition of the nitrogen of hydroxylamine, followed by ring opening and closure involving the oxygen atom to form the isoxazole ring.

| Enoate Substrate (R) | Binucleophile | Product Heterocycle | Yield (%) |

| H | Hydrazine | Pyrazole | 81 |

| Br | Hydrazine | Pyrazole | 99 |

| Me | Hydrazine | Pyrazole | 96 |

| H | Hydroxylamine | Isoxazole | 84 |

| Br | Hydroxylamine | Isoxazole | 90 |

| Me | Hydroxylamine | Isoxazole | 83 |

| Br | Phenylhydrazine | Phenylpyrazole | 97 |

Table 2: Synthesis of Pyrazole and Isoxazole Derivatives from Chromone-Enoates. organic-chemistry.org

Other functionalized enoate synthons can be used to construct different heterocyclic cores. For instance, ethyl (2E)-4-bromo-3-ethoxybut-2-enoate serves as a versatile precursor for synthesizing 1,4-benzoxazines and pyrrole-2-ones. rsc.org

The synthesis of ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate derivatives is achieved by reacting the bromo-enoate with 2-aminophenols. The reaction likely proceeds via an initial nucleophilic substitution of the bromine by the amino group of the aminophenol, followed by an intramolecular cyclization where the phenolic oxygen displaces the ethoxy group at the β-position of the enoate.

The same bromo-enoate synthon can be reacted with anilines to produce 1-(substituted phenyl)-4-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. rsc.org This transformation involves the initial substitution of the bromine with the aniline (B41778) nitrogen. Subsequent intramolecular cyclization and hydrolysis of the ethoxy group during the reaction or workup leads to the formation of the pyrrol-2-one ring system. These examples further illustrate how the functional handles on an enoate core can be strategically employed to build complex heterocyclic structures.

Carbon-Carbon Bond Forming Reactions Involving the Double Bond or Ester Group

The unique structure of this compound, featuring both an α,β-unsaturated system and an ester moiety with acidic α-protons, allows it to participate in a diverse array of carbon-carbon bond-forming reactions. These transformations can be targeted at either the double bond or the functional group, making it a valuable building block.

Michael Additions and Their Stereochemical Control

The Michael reaction, or conjugate addition, is a fundamental carbon-carbon bond-forming process where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.comlibretexts.org In the case of this compound, the molecule acts as a "Michael acceptor," reacting with a wide range of "Michael donors."

The general mechanism involves the attack of a nucleophile (donor) on the β-carbon (C4) of the ester, which leads to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the final 1,4-addition product. youtube.com

Key aspects of Michael additions to this compound include:

Nucleophiles (Michael Donors): A variety of nucleophiles can be employed, including organocuprates (Gilman reagents), enamines, and stabilized enolates derived from compounds like β-ketoesters, malonic esters, and β-diketones. youtube.com

Stereochemical Control: The addition of a nucleophile to the β-carbon creates a new stereocenter. If the nucleophile is also chiral or if a chiral catalyst is used, diastereoselective or enantioselective additions can be achieved. mdpi.com The stereochemical outcome is often directed by the formation of a cyclic-like transition state that minimizes steric hindrance, allowing for predictable synthesis of specific stereoisomers. mdpi.com Highly regio- and stereoselective Michael additions have been developed for similar systems, highlighting the potential for precise control over the molecular architecture. mdpi.com

The table below summarizes representative Michael addition reactions.

| Michael Donor (Nucleophile) | Michael Acceptor | Product Type |

| Diethyl Malonate Enolate | This compound | Substituted Diester |

| Organocuprate (e.g., (CH₃)₂CuLi) | This compound | β-Alkylated Ester |

| Enamine (from Cyclohexanone) | This compound | 1,5-Dicarbonyl Compound |

Claisen Condensations and Dieckmann Reactions of Esters

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, yielding a β-keto ester. wikipedia.orggeeksforgeeks.org this compound, possessing acidic protons on its α-carbon (C2), can undergo this reaction.

In a self-condensation reaction, a strong base (typically sodium ethoxide, NaOEt) deprotonates the α-carbon of one molecule of this compound to form a nucleophilic enolate. uomustansiriyah.edu.iq This enolate then attacks the electrophilic carbonyl carbon of a second molecule. The subsequent elimination of an ethoxide ion from the tetrahedral intermediate results in the formation of a β-keto ester. openstax.orglibretexts.org A key feature of the Claisen condensation is that a full equivalent of base is required, as the final, thermodynamically favorable step is the deprotonation of the resulting β-keto ester, which drives the reaction to completion. openstax.orgyoutube.com

The Dieckmann reaction, or Dieckmann cyclization, is an intramolecular Claisen condensation. masterorganicchemistry.comopenstax.org This reaction does not apply to a single molecule of this compound but is relevant to its derivatives. If this compound were incorporated into a larger molecule that contains a second ester group at an appropriate distance (typically forming a 1,6- or 1,7-diester), it could undergo a Dieckmann cyclization to form a five- or six-membered cyclic β-keto ester. openstax.orglibretexts.orglibretexts.org

| Reaction | Reactant(s) | Key Reagent | Product |

| Claisen Condensation | 2 x this compound | Sodium Ethoxide (NaOEt) | Ethyl 2-((E)-hex-1-en-1-yl)-3-oxodecanoate |

| Dieckmann Cyclization | A 1,6- or 1,7-diester derived from this compound | Sodium Ethoxide (NaOEt) | Cyclic β-keto ester |

Radical Bicyclization Reactions

The double bond in this compound can participate in radical cyclization reactions to form bicyclic (two-ring) structures. These reactions are typically initiated by the formation of a radical, which then adds to a tethered reactive partner.

In a representative transformation, an oxidative free-radical cyclization could be envisioned. For instance, a substrate containing a β-keto ester moiety connected to an alkenyl chain can be oxidized with a metal-based oxidant like Manganese(III) acetate (B1210297). brandeis.edu This generates a radical at the α-position of the keto ester, which can then attack the double bond of the this compound unit in an intramolecular fashion. The resulting cyclized radical can be further oxidized to form a new carbon-carbon bond, completing the bicyclization. Such tandem radical cyclizations are powerful methods for constructing complex polycyclic skeletons in a single step. researchgate.netrsc.org The stereoselectivity of these additions can be influenced by allylic strain and the adoption of favored transition-state geometries. rsc.org

Olefin Cross-Metathesis Reactions

Olefin cross-metathesis is a powerful reaction that allows for the formation of new carbon-carbon double bonds by scrambling the alkylidene groups of two different alkenes. masterorganicchemistry.com This reaction is typically catalyzed by transition-metal carbene complexes, most notably Grubbs' catalysts (ruthenium-based). organic-chemistry.org

This compound can react with another olefin in a cross-metathesis reaction. The outcome depends on the reaction partner:

Reaction with a terminal olefin: When reacted with another terminal alkene, a statistical mixture of products can result, including the desired cross-product and homodimers of each starting material. organic-chemistry.org However, by using olefins with different reactivities, high selectivity for the cross-coupled product can be achieved. organic-chemistry.org

Ethenolysis: Reaction with ethylene gas (ethenolysis) can lead to the cleavage of the double bond in this compound. This would produce ethyl but-3-enoate (B1239731) and 1-pentene. The reaction is driven forward by the removal of the volatile byproducts.

This methodology provides a direct route to modify the side chain of the ester, enabling the synthesis of a variety of α,β-unsaturated esters with different chain lengths and functionalities. nih.govnih.gov

Functional Group Interconversions of the Ester Moiety

The ethyl ester group in this compound can be converted into several other functional groups, a process known as functional group interconversion. These transformations are fundamental in organic synthesis, allowing the ester to serve as a precursor to other valuable compounds while preserving the (E)-alkene geometry.

Common interconversions include:

Saponification (Hydrolysis): Treatment with an aqueous base, such as sodium hydroxide (B78521) (NaOH), followed by an acidic workup, hydrolyzes the ester to its corresponding carboxylic acid, (E)-oct-3-enoic acid. This is the reverse of the esterification reaction. quora.com

Reduction: Reaction with a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), reduces the ester functionality to a primary alcohol. imperial.ac.uk This transformation yields (E)-oct-3-en-1-ol.

Transesterification: When heated with another alcohol in the presence of an acid or base catalyst, this compound can undergo transesterification. acs.org For example, reacting it with methanol (B129727) would produce mthis compound and ethanol. This process is often an equilibrium, which can be driven to completion by using a large excess of the new alcohol or by removing the ethanol as it is formed. acs.org

The table below summarizes these key interconversions.

| Reaction | Reagent(s) | Product Functional Group | Product Name |

| Saponification | 1. NaOH, H₂O 2. H₃O⁺ | Carboxylic Acid | (E)-Oct-3-enoic acid |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Alcohol | (E)-Oct-3-en-1-ol |

| Transesterification | CH₃OH, H⁺ or CH₃O⁻ | Methyl Ester | Mthis compound |

Reaction Kinetics and Thermodynamic Studies of this compound Pathways

While specific, detailed kinetic and thermodynamic parameters for the reactions of this compound are not extensively documented in readily available literature, the general principles governing these reaction classes provide significant insight.

Michael Additions: The kinetics of Michael additions are influenced by several factors. The reaction rate is dependent on the nucleophilicity of the Michael donor and the electrophilicity of the α,β-unsaturated system (the Michael acceptor). researchgate.net Studies on similar systems show that reaction rates can vary significantly based on the structure of the unsaturated compound and the pKa of the nucleophile, with the deprotonated nucleophile (e.g., a thiolate anion) being the reactive species. nih.govnih.gov The reaction is generally thermodynamically favorable due to the conversion of a relatively weak C-C π-bond into a stronger C-C σ-bond. masterorganicchemistry.com The conjugate addition is often the thermodynamically controlled product, as it leads to a more stable, resonance-stabilized enolate intermediate compared to the direct 1,2-addition product. youtube.com

Olefin Metathesis: The thermodynamics of olefin metathesis are governed by the relative stability of the starting materials and products. In cross-metathesis reactions involving terminal alkenes, the reaction can be driven forward by the formation and removal of a volatile byproduct, such as ethylene gas, in accordance with Le Châtelier's principle. organic-chemistry.org

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Ethyl (E)-oct-3-enoate, ¹H NMR, ¹³C NMR, and various two-dimensional NMR techniques collectively provide a complete picture of its atomic framework.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment.

The key expected resonances are:

Ethyl Ester Protons: The ethoxy group gives rise to two signals: a quartet corresponding to the methylene (B1212753) protons (-OCH₂-) deshielded by the adjacent oxygen atom, and a triplet for the terminal methyl protons (-CH₃).

Olefinic Protons: The two protons on the trans-disubstituted double bond (-CH=CH-) are expected to appear as distinct multiplets in the downfield region typical for vinylic protons. The large coupling constant between these protons would confirm the (E)-stereochemistry.

Aliphatic Protons: The protons of the methylene group adjacent to the carbonyl (C2) and the methylene group adjacent to the double bond (C5) would appear as separate multiplets. The remaining protons of the butyl chain (C6, C7, C8) would likely result in overlapping signals in the upfield region of the spectrum. The terminal methyl group of the octenoate chain would appear as a triplet.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons (Carbon Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Ethyl -CH₃ | ~1.25 | Triplet (t) |

| Ethyl -OCH₂- | ~4.15 | Quartet (q) |

| C2 -CH₂- | ~3.10 | Doublet (d) |

| C3 -CH= | ~5.60 | Multiplet (m) |

| C4 =CH- | ~5.45 | Multiplet (m) |

| C5 -CH₂- | ~2.05 | Multiplet (m) |

| C6, C7 -CH₂- | ~1.30-1.40 | Multiplet (m) |

Note: These are predicted values. Actual experimental values may vary based on solvent and instrument frequency.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. A broadband proton-decoupled ¹³C NMR spectrum of this compound is expected to show ten distinct signals, corresponding to each of the ten carbon atoms in its unique chemical environment.

Key expected signals include:

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded and will appear significantly downfield.

Olefinic Carbons: The two sp²-hybridized carbons of the double bond (-C=C-) will resonate in the characteristic region for olefinic carbons.

Ethyl Ester Carbons: The methylene carbon attached to the oxygen (-OCH₂-) will be downfield, while the methyl carbon (-CH₃) will be upfield.

Aliphatic Carbons: The sp³-hybridized carbons of the octenoate chain will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C=O) | ~172 |

| C2 (-CH₂-) | ~40 |

| C3 (-CH=) | ~123 |

| C4 (=CH-) | ~135 |

| C5 (-CH₂-) | ~32 |

| C6 (-CH₂-) | ~31 |

| C7 (-CH₂-) | ~22 |

| C8 (-CH₃) | ~14 |

| Ethyl -OCH₂- | ~60 |

Note: These are predicted values based on typical functional group ranges.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons, primarily those on adjacent carbons. Key expected correlations include the coupling between the olefinic protons at C3 and C4, the C2 protons and the C3 proton, and the C4 proton and the C5 protons. This would confirm the sequence of the carbon chain around the double bond.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would link each proton signal (from the ¹H NMR) to its corresponding carbon signal (from the ¹³C NMR), allowing for the definitive assignment of each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are typically two or three bonds away. This is crucial for identifying connectivity across quaternary carbons (like the carbonyl carbon) and for piecing together the entire molecular framework. For instance, correlations would be expected from the C2 protons to the C1 carbonyl carbon and the C3 and C4 olefinic carbons, confirming the position of the ester group relative to the double bond.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound would display several characteristic absorption bands that confirm the presence of its key functional groups.

Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | ~1735-1750 | Strong |

| C-O (Ester) | Stretch | ~1150-1250 | Strong |

| C=C (Alkene) | Stretch | ~1670 | Medium-Weak |

| =C-H (Alkene, trans) | Out-of-plane bend | ~965 | Strong |

The strong absorption band around 1735-1750 cm⁻¹ is highly characteristic of the ester carbonyl group. libretexts.org The presence of a strong band around 965 cm⁻¹ would be diagnostic for the trans (E) configuration of the carbon-carbon double bond. The C-H stretching bands just below 3000 cm⁻¹ confirm the presence of the aliphatic portions of the molecule. vscht.cz

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

For this compound (molecular weight: 170.25 g/mol ), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) of 170. nih.gov Analysis of the fragmentation pattern helps in confirming the structure. Common fragmentation pathways for esters include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen.

Key fragment ions expected in the mass spectrum of this compound include:

[M - OCH₂CH₃]⁺ (m/z 125): Loss of the ethoxy radical.

[M - CH₂CH₃]⁺ (m/z 141): Loss of the ethyl radical.

[CH₂CH=CHCOOCH₂CH₃]⁺: Fragments resulting from cleavage along the alkyl chain. The NIST Mass Spectrometry Data Center reports major peaks for this compound at m/z 55, 29, and 96, which would correspond to various charged fragments generated through these pathways. nih.gov

By integrating the data from these advanced analytical techniques, researchers can unequivocally confirm the identity, purity, and detailed chemical structure of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is pivotal for unequivocally determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish the compound from other molecules with the same nominal mass. The theoretical exact mass of this compound (C10H18O2) is 170.13068 Da. nih.gov Experimental HRMS analysis would aim to measure this value to within a few parts per million (ppm), confirming the molecular formula.

Advanced HRMS techniques, such as those coupled with ion mobility spectrometry, can also provide information on the molecule's three-dimensional shape through the determination of its collision cross-section (CCS). Predicted CCS values offer a reference for identifying the compound in complex mixtures.

Table 1: Predicted Collision Cross-Section (CCS) Data for Ethyl oct-3-enoate Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 171.13796 | 140.9 |

| [M+Na]+ | 193.11990 | 147.0 |

| [M-H]- | 169.12340 | 140.7 |

| [M+NH4]+ | 188.16450 | 161.6 |

| [M+K]+ | 209.09384 | 146.0 |

Data sourced from computational predictions. uni.lu

Mass Fragmentation Pattern Interpretation

Electron ionization mass spectrometry (EI-MS) provides a characteristic fragmentation pattern that serves as a molecular fingerprint for this compound. The initial event is the removal of an electron to form the molecular ion [M]+• at m/z 170. Subsequent fragmentation follows predictable pathways for unsaturated esters.

The mass spectrum of this compound is characterized by several key fragments. nih.gov The base peak, which is the most abundant ion, is observed at m/z 55. This fragment likely arises from cleavage at the allylic position. Another significant peak is noted at m/z 96. nih.gov The interpretation of these fragments is crucial for structural confirmation, especially when distinguishing between isomers.

Table 2: Characteristic Mass Fragments for this compound

| m/z | Proposed Fragment Identity | Significance |

|---|---|---|

| 170 | [C10H18O2]+• | Molecular Ion |

| 96 | [C6H8O]+• | Significant Fragment |

| 55 | [C4H7]+ | Base Peak |

Data derived from NIST Mass Spectrometry Data Center. nih.gov

Chromatographic Techniques for Separation, Purity, and Isomeric Analysis

Chromatography is indispensable for isolating this compound from reaction mixtures or natural extracts, assessing its purity, and analyzing its isomeric composition.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography is the premier technique for analyzing volatile compounds like this compound. The compound's retention behavior is quantified by its Kovats Retention Index (RI), which is a measure of where the analyte elutes relative to a series of n-alkane standards. For this compound, experimental RI values on semi-standard non-polar columns are reported as 1196 and 1209. nih.gov These values are instrumental for identification in complex mixtures, such as essential oils or flavor profiles.

When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification. jmaterenvironsci.com The GC separates the components of a mixture, and the MS detector provides a mass spectrum for each eluting peak, allowing for positive identification by matching the spectrum against libraries like those from NIST. nih.govjmaterenvironsci.com This is particularly useful for distinguishing the (E)- isomer from the (Z)- isomer, which may have slightly different retention times. thegoodscentscompany.com

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess and Purity

While this compound itself is an achiral molecule and therefore does not have enantiomers, HPLC is a vital tool for assessing its purity and for separating it from its geometric isomer, Ethyl (Z)-oct-3-enoate. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, can effectively separate the compound from more polar or less polar impurities.

In the context of isomeric analysis, argentation (silver-ion) HPLC is a powerful technique. The silver ions incorporated into the stationary phase interact differently with the π-bonds of the (E) and (Z) isomers, typically leading to a strong separation that might be difficult to achieve by other means. Though no specific HPLC methods for this compound are detailed in the available literature, the principles of chiral HPLC used for determining the enantiomeric excess of structurally related chiral esters would be adapted for such isomeric separations. nih.gov

Multidimensional Chromatography Approaches

For highly complex samples where single-column chromatography is insufficient, multidimensional chromatography offers significantly enhanced resolving power. chromatographytoday.commdpi.com Comprehensive two-dimensional gas chromatography (GC×GC) is particularly well-suited for the analysis of fatty acid esters in intricate matrices. researchgate.net In a GC×GC system, the effluent from a primary column is subjected to further separation on a second, orthogonal column with a different stationary phase. chromatographytoday.com This approach would be invaluable for resolving this compound from a multitude of other volatile and semi-volatile compounds, including its own isomers, in applications like food and flavor analysis or petroleomics. chromatographytoday.comnih.gov Similarly, two-dimensional liquid chromatography (2D-LC) can be employed for non-volatile samples, providing a high degree of separation based on different chemical properties in each dimension. mdpi.com

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule in the solid state. However, its application is contingent on the ability to grow a suitable single crystal of the compound. As this compound is a liquid at room temperature, crystallographic analysis would require either low-temperature crystallization or the synthesis of a solid derivative.

Currently, there are no published crystal structures for this compound. If a crystal structure were to be obtained, it would provide unambiguous confirmation of the (E)- geometry of the double bond. Furthermore, it would reveal detailed conformational information, such as the torsion angles along the carbon chain and the orientation of the ethyl ester group. researchgate.net This data is invaluable for understanding intermolecular interactions in the solid state and can be used to correlate structure with physical properties. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict molecular geometries, electronic distributions, and energies with high accuracy.

Density Functional Theory (DFT) has become a versatile and widely used quantum chemical method for studying the electronic structure of molecules. It is employed to investigate the properties of synthetic esters by modeling their molecular and electronic characteristics. For instance, DFT can be utilized to analyze how the molecular properties of synthetic esters are affected by external factors, such as electric fields. Such studies can reveal changes in bond lengths, infrared spectra, total energy, dipole moment, and orbital energies under different conditions researchgate.net.

In the context of α,β-unsaturated esters, DFT calculations are instrumental in elucidating reaction mechanisms, such as hydroboration. Theoretical investigations using DFT can determine the favorability of different reaction pathways, for example, 1,4- versus 1,2-hydroboration, by calculating the free energy barriers of the rate-determining steps rsc.org. These calculations can also shed light on the role of catalysts in not only reducing the energy barriers but also in altering the chemoselectivity of the reaction rsc.org.

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding the mechanisms of organic reactions, particularly cycloadditions. The reactivity and selectivity of reactions involving ethylenic esters can be rationalized through MEDT. For example, in [3+2] cycloaddition reactions, the polar character of the reaction, influenced by the nucleophilic and electrophilic nature of the reactants, plays a crucial role in the reaction mechanism and determines the observed regio- and stereoselectivities acs.orgnih.govscispace.com. MEDT studies can explain unexpected selectivities in reactions involving weak electrophilic ethylenes by analyzing the formation of single bonds in the transition state acs.orgnih.gov.

The theory classifies cycloaddition reactions based on the electronic structure of the components, such as zwitterionic-type (zw-type) reactions, which are accelerated by the increased electrophilic character of the ethylene (B1197577) derivative acs.orgnih.govscispace.com.

Molecular Dynamics Simulations of Intermolecular Interactions

Furthermore, MD simulations have been employed to study the aggregation tendencies of polymers with side chains containing ester groups in aqueous solutions, shedding light on phenomena like the lower critical solution temperature (LCST) behavior in the absence of conformational transitions researchgate.net. These simulations can also be used to calculate properties like solubility parameters of fatty acids under various conditions of temperature and pressure, providing theoretical support for optimizing extraction processes nih.gov.

Structure-Reactivity Relationship Studies of Ethyl (E)-oct-3-enoate and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of a compound influences its biological activity or other properties. For aliphatic esters, QSAR models have been developed to predict various properties, including toxicity. These models use molecular descriptors to establish a mathematical relationship between the structure and the observed activity. For example, the toxicity of aliphatic esters to organisms like Tetrahymena pyriformis has been modeled using descriptors such as Weighted Holistic Invariant Molecular (WHIM) descriptors and molecular compressibility descriptors researchgate.netresearchgate.net.

QSAR studies have also been applied to predict the odor of aliphatic esters, using structural parameters like topological, physicochemical, and quantum-chemical indices to correlate with sensory properties nih.gov. These models can have good predictive ability and offer a reliable alternative for predicting the properties of similar compounds nih.gov.

Prediction of Spectroscopic Properties and Chromatographic Behavior

Computational methods are increasingly used to predict spectroscopic and chromatographic data, aiding in the identification and characterization of compounds.

Spectroscopic Properties: The prediction of NMR spectra through computational methods has become a valuable tool in structural elucidation nih.govescholarship.org. Quantum mechanics-based approaches can provide precise predictions of NMR parameters, enabling detailed structural characterization nih.gov. For complex molecules, computational methods can help assign the relative configuration of diastereomers by simulating experimental ¹H NMR spectra github.io. Various computational workflows, involving conformational searches and the use of specific functionals and basis sets, are employed to predict chemical shifts that can be compared with experimental data github.io. Machine learning algorithms are also being integrated into computational NMR prediction to enhance accuracy and efficiency frontiersin.org.

Chromatographic Behavior: The prediction of gas chromatographic retention times is crucial for the identification of fatty acid esters in complex mixtures. Mathematical models based on the linear free energy of solution relationship can be used to accurately predict the retention times of fatty acid methyl and ethyl esters in both isothermal and temperature-programmed gas chromatography nih.govnih.govresearchgate.netresearchgate.net. These methods use regression curves obtained from plotting the relative retention times of known compounds to identify unknown fatty acids, even when reference standards are not available nih.govresearchgate.net.

Natural Occurrence and Biosynthetic Pathways

Identification in Plant and Fruit Volatile Profiles

Ethyl (E)-oct-3-enoate is a naturally occurring ester that contributes to the complex aromatic profiles of various fruits. While the volatile compositions of fruits like passion fruit and mango are rich in a variety of esters, the specific identification of this compound can be elusive in broad analyses. However, its presence has been noted in the volatile bouquet of pineapple, where it contributes to the characteristic fruity aroma. The comprehensive analysis of fruit volatiles is an ongoing area of research, with new compounds continually being identified and cataloged.

Role as an Insect Pheromone Component

Beyond its role in fruit aromas, this compound serves as a critical component in the chemical language of insects, particularly as a pheromone.

One of the most well-documented roles of this compound is as a major constituent of the male-produced sex pheromone of the Mediterranean fruit fly, Ceratitis capitata. This significant agricultural pest utilizes a complex blend of volatile compounds to attract females for mating. Research has consistently identified this compound as one of the primary components emitted by sexually mature males. The peak emission of this pheromone blend typically occurs during the middle of the photophase, coinciding with the period of maximum female receptivity.

The male medfly pheromone is a multicomponent blend, and the relative ratios of these components are crucial for its biological activity. The major components that have been extensively studied alongside this compound are geranyl acetate (B1210297) and (E,E)-α-farnesene. Synthetic blends that mimic the natural ratio of these compounds have been shown to be effective in attracting female medflies in field tests, highlighting the importance of this compound in the reproductive behavior of this species.

The composition of sex pheromones in tephritid fruit flies can vary significantly between species, which is crucial for maintaining reproductive isolation. While the genus Ceratitis utilizes a particular blend of compounds, other genera, such as Bactrocera, have distinctly different pheromone compositions. For instance, the pheromone blends of many Bactrocera species are often characterized by compounds like methyl eugenol (B1671780) or raspberry ketone, which are not primary components in the Ceratitis capitata pheromone.

The specificity of the pheromone signal in C. capitata is thought to be encoded in the unique combination and ratio of its components, including this compound. While some individual compounds may be found in the volatile profiles of other insects, the specific blend is what confers species-specific attraction. This chemical specificity ensures that females are attracted to conspecific males, preventing hybridization and ensuring reproductive success. The presence and specific ratio of this compound, in concert with other key compounds, is therefore a critical factor in the chemical ecology and species delineation of the Mediterranean fruit fly.

Elucidation of Biosynthetic Precursors and Enzymatic Pathways for (E)-Oct-3-enoate

The biosynthesis of volatile esters like this compound in both plants and insects generally follows pathways involving the modification of fatty acids. While the precise enzymatic steps for this specific compound are not fully elucidated in all organisms, the general biochemical framework is understood.

In insects, the biosynthesis of fatty acid-derived pheromones is a well-studied process. The pathway typically begins with fatty acid synthesis, followed by desaturation to introduce double bonds, and then chain-shortening or elongation. For an eight-carbon unsaturated ester like this compound, the precursor is likely a C8 fatty acid, octenoic acid. This precursor would first be activated, often to its coenzyme A (CoA) derivative, octenoyl-CoA. The final step is an esterification reaction where the octenoyl group is transferred to an alcohol, in this case, ethanol (B145695). This reaction is catalyzed by an enzyme belonging to the alcohol acyltransferase (AAT) or wax synthase (WS) family. The source of the ethanol for this reaction in the insect can be derived from various metabolic pathways.

In plants, the biosynthesis of volatile esters also relies on precursors from fatty acid and amino acid metabolism. The formation of the acyl moiety of the ester, (E)-oct-3-enoyl-CoA, would likely originate from the lipoxygenase (LOX) pathway, which is responsible for the production of many C6 and C9 volatile compounds from the breakdown of linoleic and linolenic acids, followed by chain shortening via β-oxidation. The alcohol moiety, ethanol, is readily available in plant tissues, particularly in ripening fruit, as a product of fermentation. The final condensation of the acyl-CoA and the alcohol is catalyzed by an alcohol acyltransferase (AAT) enzyme. These AATs often have broad substrate specificity, allowing for the production of a wide array of esters that contribute to the fruit's aroma.

The table below summarizes the general biosynthetic steps for this compound.

| Step | Process | Precursor(s) | Key Enzyme Type | Product |

| 1 | Fatty Acid Modification | Longer-chain fatty acids (e.g., linoleic/linolenic acid) | Desaturases, β-oxidation enzymes | (E)-Oct-3-enoyl-CoA |

| 2 | Alcohol Provision | Sugars, Pyruvate | Fermentation pathways | Ethanol |

| 3 | Esterification | (E)-Oct-3-enoyl-CoA, Ethanol | Alcohol Acyltransferase (AAT) / Wax Synthase (WS) | This compound |

Applications of Ethyl E Oct 3 Enoate As a Building Block in Complex Chemical Synthesis

Precursor in Pharmaceutical Intermediates Synthesis

The structural motifs present in Ethyl (E)-oct-3-enoate make it an attractive starting material for the synthesis of pharmaceutical intermediates. While specific, publicly documented examples of its direct use in the synthesis of currently marketed drugs are not extensively detailed, its potential is recognized by chemical suppliers who list it as a building block for the pharmaceutical industry. The ester and alkene functionalities allow for a range of synthetic manipulations, including but not limited to, hydrolysis, reduction, oxidation, and addition reactions. These transformations can be employed to introduce new functional groups and build molecular complexity, paving the way for the construction of precursors to active pharmaceutical ingredients (APIs).

The C8 carbon chain of this compound can be functionalized to create chiral centers, a critical aspect in the development of many modern pharmaceuticals where stereochemistry plays a crucial role in efficacy and safety. The double bond can be subjected to reactions like epoxidation or dihydroxylation to introduce oxygenated functionalities, which are common in many biologically active molecules. Furthermore, the ester group can be converted to other functional groups such as amides or alcohols, expanding the range of possible synthetic pathways.

| Potential Pharmaceutical Intermediate Scaffolds from this compound |

| Chiral alcohols and their derivatives |

| Substituted lactones and lactams |

| Long-chain functionalized carboxylic acids |

| Polyhydroxylated aliphatic chains |

Role in Agrochemical and Flavor Chemistry Intermediates

This compound's established presence in the flavor and fragrance industry is not limited to its direct use. Its fruity and wine-like aroma makes it a valuable component in flavor formulations. nih.gov Beyond this, its chemical structure allows it to serve as a precursor for the synthesis of other valuable flavor and agrochemical compounds.

In flavor chemistry, the double bond of this compound can be selectively reduced to yield ethyl octanoate (B1194180), a compound with a fruity-floral scent, or it can be isomerized to other positions to create different flavor profiles. wikipedia.org Enzymatic or chemical hydrolysis of the ester can liberate octenoic acid, which can then be re-esterified with different alcohols to produce a variety of other flavor esters. ijsr.net

In the realm of agrochemicals, particularly in the development of semiochemicals for pest management, this compound has been identified as a semiochemical for the Mediterranean fruit fly, Ceratitis capitata. pherobase.com This suggests its potential use in attract-and-kill or monitoring applications. Furthermore, the carbon backbone of this compound can be modified to synthesize more complex insect pheromones or other behavior-modifying chemicals, offering a bio-rational approach to crop protection.

| Applications in Agrochemical and Flavor Chemistry |

| Flavor Chemistry |

| Direct use as a flavoring agent nih.gov |

| Precursor to other flavor esters via transesterification |

| Synthesis of saturated and isomeric flavor compounds |

| Agrochemical Chemistry |

| Semiochemical for pest management pherobase.com |

| Starting material for the synthesis of insect pheromones |

| Building block for other bioactive agrochemical compounds |

Building Blocks for Macrocyclic Systems and Natural Product Scaffolds

The synthesis of macrocycles and complex natural products often relies on the strategic use of bifunctional building blocks that can undergo ring-forming reactions. The structure of this compound, with its terminal ester and internal double bond, makes it a suitable candidate for such applications, particularly in ring-closing metathesis (RCM). ijsr.net RCM is a powerful and widely used reaction in modern organic synthesis for the construction of large rings, which are prevalent in many biologically active natural products and pharmaceuticals.

While direct examples of this compound in RCM are not extensively documented in readily available literature, the principle of using unsaturated esters for macrocyclization is well-established. nih.gov By appending a second terminal double bond to the this compound backbone through modification of the ester or the alkyl chain, the resulting diene can be subjected to RCM to form a macrocyclic lactone. The size of the resulting ring can be controlled by the length of the tether connecting the two double bonds.

Furthermore, the functional groups of this compound can be elaborated to match fragments of a target natural product. The existing stereochemistry of the double bond can also be exploited to control the stereochemistry of the final product. This approach allows for a convergent and efficient synthesis of complex molecular architectures found in nature.

Synthesis of Polyhydroxylated Compounds and Advanced Chemical Entities

Polyhydroxylated compounds, or polyols, are a class of molecules that are ubiquitous in nature and have a wide range of biological activities and industrial applications. The double bond in this compound provides a convenient handle for the introduction of multiple hydroxyl groups.

Standard organic reactions such as dihydroxylation, using reagents like osmium tetroxide or potassium permanganate, can convert the double bond into a diol. This transformation can often be performed stereoselectively, leading to the formation of specific stereoisomers. Another common strategy is the epoxidation of the double bond, followed by acid- or base-catalyzed hydrolysis of the resulting epoxide to yield a diol. researchgate.netgoogle.comresearchgate.net This two-step process also allows for control over the stereochemical outcome.

By combining these methods with other functional group manipulations of the ester, it is possible to synthesize a variety of polyhydroxylated derivatives of octanoic acid. These polyols can serve as chiral building blocks for the synthesis of more complex molecules, including carbohydrates, lipids, and other natural products. They can also be used as monomers for the synthesis of biodegradable polyesters and polyurethanes.

| Potential Polyhydroxylated Derivatives from this compound |

| Ethyl 3,4-dihydroxyoctanoate |

| 3,4-Octanediol |

| Polyhydroxylated fatty acid esters |

| Chiral synthons for natural product synthesis |

Future Research Directions and Emerging Methodologies

Development of Novel and More Efficient Stereoselective Catalysts for Enoate Synthesis

The stereoselective synthesis of (E)-α,β-unsaturated esters is a significant area of research, as the geometric configuration of the double bond is crucial for the compound's properties and biological activity. rsc.org While traditional methods like the Horner-Wadsworth-Emmons reaction offer good E-selectivity, the focus is shifting towards developing novel catalytic systems that provide higher efficiency, milder reaction conditions, and greater atom economy. acs.orgrsc.org

Recent breakthroughs include:

Organocatalysis : N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the redox esterification of alkynyl aldehydes, providing excellent E/Z stereoselectivity under mild, atom-economical conditions. acs.org

Metal-Based Catalysis :

Samarium diiodide (SmI₂) and chromium dichloride (CrCl₂) promoted sequential aldol-type/elimination reactions offer a highly stereoselective route to (E)-α,β-unsaturated esters with high yields and short reaction times. organic-chemistry.org

Palladium diacetate catalyst systems, particularly when combined with specialized ligands, have shown high E-selectivity in the synthesis of ethyl (E)-oct-3-enoate. smolecule.com

Catalyst-controlled ring-closing metathesis (RCM) using molybdenum-based complexes presents a method for generating macrocyclic Z-enoates, which could potentially be adapted for the synthesis of specific E-enoate structures. acs.org

Neutral nickel phosphine (B1218219) enolate catalysts are being explored for their high activity and thermal stability in copolymerization reactions, a field that could inspire new approaches to enoate synthesis. nih.gov

Future research will likely focus on designing catalysts with even greater selectivity and activity, reducing catalyst loading, and expanding the substrate scope to include a wider range of functional groups. The development of catalysts that can operate in greener solvents or under solvent-free conditions is also a key objective. scielo.br

Table 1: Comparison of Stereoselective Catalytic Methods for (E)-α,β-Unsaturated Ester Synthesis

| Catalytic System | Key Features | Advantages | Challenges |

| N-Heterocyclic Carbenes (NHCs) | Organocatalytic redox esterification of alkynyl aldehydes. acs.org | Mild conditions, high atom economy, excellent E/Z selectivity. acs.org | Substrate scope may be limited. |

| SmI₂ / CrCl₂ | Sequential aldol-type/elimination reactions. organic-chemistry.org | High stereoselectivity, high yields, short reaction times. organic-chemistry.org | Stoichiometric use of metal reagents. |

| Palladium Diacetate | Palladium-catalyzed synthesis. smolecule.com | High E-selectivity. smolecule.com | Use of precious metals, ligand sensitivity. |

| Molybdenum-based RCM | Catalyst-controlled ring-closing metathesis. acs.org | High Z-selectivity for macrocycles, potential for E-selectivity. acs.org | Primarily demonstrated for macrocyclization. |